molecular formula C17H23N3O2 B6800421 2-methoxy-N-[(2-methylpyridin-4-yl)methyl]-4-azatricyclo[4.2.1.03,7]nonane-4-carboxamide

2-methoxy-N-[(2-methylpyridin-4-yl)methyl]-4-azatricyclo[4.2.1.03,7]nonane-4-carboxamide

Cat. No.: B6800421
M. Wt: 301.4 g/mol
InChI Key: KNFOYYFFUASAEM-UHFFFAOYSA-N
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Description

2-methoxy-N-[(2-methylpyridin-4-yl)methyl]-4-azatricyclo[4.2.1.03,7]nonane-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique tricyclic structure, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[(2-methylpyridin-4-yl)methyl]-4-azatricyclo[4.2.1.03,7]nonane-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Pyridine Derivative: The synthesis begins with the preparation of the 2-methylpyridin-4-ylmethyl precursor.

    Cyclization: The next step involves the cyclization of the intermediate to form the tricyclic core structure.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[(2-methylpyridin-4-yl)methyl]-4-azatricyclo[4.2.1.03,7]nonane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-methoxy-N-[(2-methylpyridin-4-yl)methyl]-4-azatricyclo[4.2.1.03,7]nonane-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[(2-methylpyridin-4-yl)methyl]-4-azatricyclo[4.2.1.03,7]nonane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxypyridin-4-amine
  • 4-methyl-2-pyridinone
  • 2-hydroxy-4-methylpyridine

Uniqueness

Compared to similar compounds, 2-methoxy-N-[(2-methylpyridin-4-yl)methyl]-4-azatricyclo[4.2.1.03,7]nonane-4-carboxamide stands out due to its tricyclic structure, which imparts unique chemical properties and reactivity. This structural feature may enhance its potential as a therapeutic agent and its versatility in various chemical reactions.

Properties

IUPAC Name

2-methoxy-N-[(2-methylpyridin-4-yl)methyl]-4-azatricyclo[4.2.1.03,7]nonane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-10-5-11(3-4-18-10)8-19-17(21)20-9-13-6-12-7-14(13)15(20)16(12)22-2/h3-5,12-16H,6-9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFOYYFFUASAEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)CNC(=O)N2CC3CC4CC3C2C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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